2-(4-Hydroxy-phenyl)benzofuran-5-OL

Catalog No.
S3309929
CAS No.
52814-86-5
M.F
C14H10O3
M. Wt
226.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Hydroxy-phenyl)benzofuran-5-OL

CAS Number

52814-86-5

Product Name

2-(4-Hydroxy-phenyl)benzofuran-5-OL

IUPAC Name

2-(4-hydroxyphenyl)-1-benzofuran-5-ol

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

InChI

InChI=1S/C14H10O3/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8,15-16H

InChI Key

SNNNDCMXZYWCCI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)O)O

2-(4-Hydroxy-phenyl)benzofuran-5-OL is a chemical compound classified as a 2-arylbenzofuran flavonoid. It features a benzofuran core with a hydroxyphenyl substituent at the 2-position and a hydroxyl group at the 5-position. This compound is notable for its potential biological activities, including interactions with estrogen receptors, which may contribute to its therapeutic applications.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes. Common reagents include potassium permanganate and chromium trioxide.
  • Reduction: The hydroxyl or other functional groups can be reduced using catalysts such as palladium on carbon or lithium aluminum hydride.
  • Substitution: The hydroxy or other substituents can be replaced with different functional groups through nucleophilic substitution reactions using reagents like sodium azide or sodium nitrite.

These reactions allow for the modification of the compound to create derivatives with potentially enhanced properties.

Research indicates that 2-(4-Hydroxy-phenyl)benzofuran-5-OL exhibits significant biological activities, particularly as an inhibitor of estrogen receptors. Its potential applications include:

  • Antimicrobial Activity: This compound has shown promise in inhibiting microbial growth, making it a candidate for further development in antimicrobial therapies.
  • Anticancer Properties: Preliminary studies suggest that it may have anticancer effects, possibly through modulation of signaling pathways related to cell proliferation and apoptosis.

Synthesis of 2-(4-Hydroxy-phenyl)benzofuran-5-OL can be achieved through several methods:

  • Claisen–Schmidt Condensation: This involves the condensation of 4-hydroxyacetophenone with a benzofuran derivative, followed by cyclization to form the benzofuran core.
  • Sonogashira Coupling: This method utilizes palladium-catalyzed coupling reactions to construct the benzofuran structure efficiently, often yielding high purity products.
  • Bromination and Cyclization: Starting from a precursor compound, bromination followed by cyclization can yield the desired benzofuran structure.

Each method has its advantages in terms of yield and complexity, and the choice often depends on the desired properties of the final product.

The applications of 2-(4-Hydroxy-phenyl)benzofuran-5-OL are diverse and include:

  • Pharmaceutical Development: Its potential as an estrogen receptor modulator positions it as a candidate for developing treatments for hormone-related conditions.
  • Material Science: It can serve as an intermediate in synthesizing more complex organic materials and compounds.
  • Research Tool: In scientific studies, it acts as a reagent for exploring biological pathways involving flavonoids and their derivatives.

Interaction studies have shown that 2-(4-Hydroxy-phenyl)benzofuran-5-OL interacts with various molecular targets, particularly estrogen receptors. Its mechanism of action may involve:

  • Binding to estrogen receptor beta, leading to modulation of gene expression related to growth and differentiation in target tissues.

These interactions highlight its potential therapeutic roles in conditions influenced by estrogen signaling.

Several compounds share structural similarities with 2-(4-Hydroxy-phenyl)benzofuran-5-OL. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
7-Bromo-2-(4-hydroxyphenyl)benzofuran-5-olBromine substitutionIncreased reactivity due to bromine presence
7-Bromo-2-(4-methoxyphenyl)benzofuranMethoxy substitutionPotential for different biological activities
7-Bromo-2-(4-nitrophenyl)benzofuranNitro group presenceEnhanced electron-withdrawing effects

The uniqueness of 2-(4-Hydroxy-phenyl)benzofuran-5-OL lies in its specific combination of functional groups (hydroxy and aryl), which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it particularly valuable for research into therapeutic applications.

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

226.062994177 g/mol

Monoisotopic Mass

226.062994177 g/mol

Heavy Atom Count

17

Wikipedia

2-(4-HYDROXY-PHENYL)BENZOFURAN-5-OL

Dates

Modify: 2024-02-18

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